MAO-B Selective Inhibition: A 20-Fold Preference Over MAO-A
Furo[2,3-b]quinoline-2-carboxylic acid exhibits a clear preference for inhibiting the MAO-B isoform. Its IC50 for MAO-B is 4.89 µM, whereas it shows minimal inhibition of MAO-A with an IC50 > 100 µM [1]. This contrasts with compounds that show balanced or MAO-A preferential inhibition, such as a comparator 3c from a quinolinic carboxylic acid series, which had IC50 values of 0.51 µM for both MAO-A and MAO-B [2]. The selectivity index for the target compound is >20, making it a more selective starting point for developing MAO-B inhibitors.
| Evidence Dimension | MAO-B vs. MAO-A Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 4.89 µM; IC50 (MAO-A) > 100 µM |
| Comparator Or Baseline | Comparator 3c: IC50 (MAO-A) = 0.51 µM, IC50 (MAO-B) = 0.51 µM |
| Quantified Difference | Selectivity Index for target: >20; for comparator 3c: ~1 |
| Conditions | Recombinant human MAO enzymes, fluorescence assay using kynuramine as substrate |
Why This Matters
A higher selectivity index reduces the likelihood of off-target MAO-A-related side effects, making this scaffold valuable for neurological disorder research.
- [1] BindingDB. BDBM50401983. IC50 data for MAO-A and MAO-B. View Source
- [2] Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration. 2018. View Source
